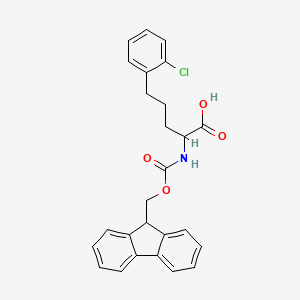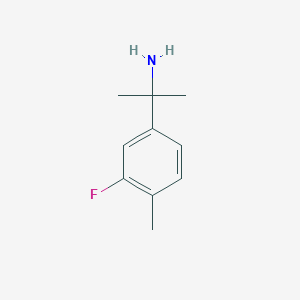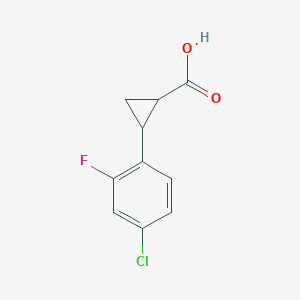
2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlor-2-fluorphenyl)cyclopropan-1-carbonsäure ist eine organische Verbindung mit der Summenformel C10H8ClFO2. Es ist ein Cyclopropan-Derivat, das durch das Vorhandensein eines Cyclopropanrings gekennzeichnet ist, der an eine Carbonsäuregruppe und einen substituierten Phenylring gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Chlor-2-fluorphenyl)cyclopropan-1-carbonsäure beinhaltet typischerweise die Cyclopropanierung eines geeigneten Vorläufers. Eine gängige Methode ist die Reaktion von 4-Chlor-2-fluorbenzylchlorid mit Diazomethan, um den Cyclopropanring zu bilden. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Verwendung skalierbarer und kostengünstigerer Methoden beinhalten. Beispielsweise kann die Verwendung von palladiumkatalysierten Kreuzkupplungsreaktionen, wie z. B. der Suzuki-Miyaura-Kupplung, eingesetzt werden, um die Verbindung in größerem Maßstab zu synthetisieren. Diese Methode ermöglicht die effiziente Bildung von Kohlenstoff-Kohlenstoff-Bindungen unter milden Bedingungen .
Analyse Chemischer Reaktionen
Reaktionstypen
2-(4-Chlor-2-fluorphenyl)cyclopropan-1-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Carbonsäuregruppe kann oxidiert werden, um entsprechende Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Alkohole oder andere reduzierte Produkte zu bilden.
Substitution: Die Halogenatome (Chlor und Fluor) am Phenylring können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise eingesetzt.
Substitution: Nukleophile wie Amine oder Thiole können in Gegenwart einer geeigneten Base verwendet werden, um Substitutionsreaktionen zu erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Carbonsäurederivate ergeben, während die Reduktion Alkohole oder Kohlenwasserstoffe produzieren kann.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlor-2-fluorphenyl)cyclopropan-1-carbonsäure hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann bei der Untersuchung von Enzymwirkungen und Stoffwechselwegen verwendet werden.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Wirkmechanismus
Der Wirkungsmechanismus von 2-(4-Chlor-2-fluorphenyl)cyclopropan-1-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Wege hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(4-Fluorphenyl)cyclopropan-1-carbonsäure
- 2-(4-Chlor-3-fluorphenyl)cyclopropan-1-carbonsäure
- 2-(4-Bromphenyl)cyclopropan-1-carbonsäure
Einzigartigkeit
2-(4-Chlor-2-fluorphenyl)cyclopropan-1-carbonsäure ist einzigartig durch das Vorhandensein von Chlor- und Fluoratomen am Phenylring. Diese Kombination von Substituenten kann die Reaktivität der Verbindung und ihre Wechselwirkungen mit biologischen Zielstrukturen beeinflussen, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht .
Eigenschaften
Molekularformel |
C10H8ClFO2 |
|---|---|
Molekulargewicht |
214.62 g/mol |
IUPAC-Name |
2-(4-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8ClFO2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14) |
InChI-Schlüssel |
ZXURYKUVEGERFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1C(=O)O)C2=C(C=C(C=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12302048.png)
![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)
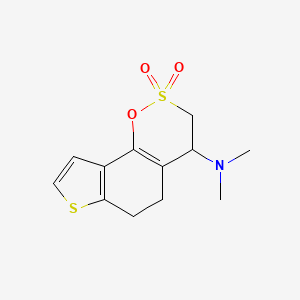
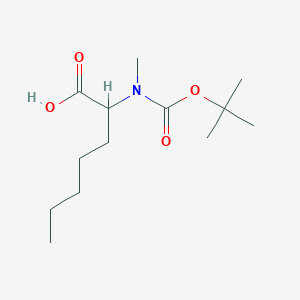
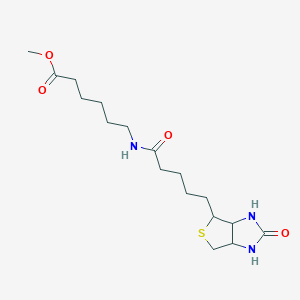
![4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)

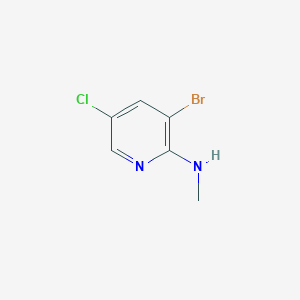

![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)
